Niddamycin

Overview

Description

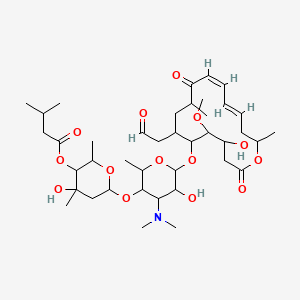

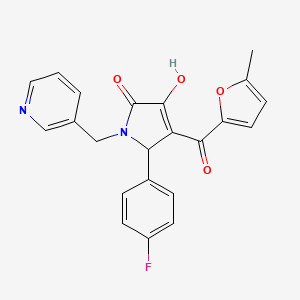

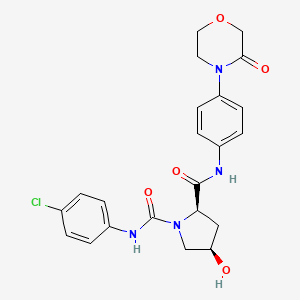

Niddamycin is a macrolide antibiotic . It is produced by Streptomyces caelestis NRRL-2821 . The genes encoding the polyketide synthase (PKS) portion of the this compound biosynthetic pathway were isolated from a library of Streptomyces caelestis NRRL-2821 chromosomal DNA .

Synthesis Analysis

The synthesis of this compound involves the polyketide synthase (PKS) pathway . Analysis of 40 kb of DNA revealed the presence of five large open reading frames (ORFs) encoding the seven modular sets of enzymatic activities required for the synthesis of a 16-membered lactone ring . The enzymatic motifs identified within each module were consistent with those predicted from the structure of this compound . Disruption of the second ORF of the PKS coding region eliminated this compound production, demonstrating that the cloned genes are involved in the biosynthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a 16-membered lactone ring . The enzymatic motifs identified within each module were consistent with those predicted from the structure of this compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple enzymatic activities . The enzymatic motifs identified within each module were consistent with those predicted from the structure of this compound .Scientific Research Applications

1. Biosynthesis and Polyketide Synthase Genes

The study by Kakavas, Katz, and Stassi (1997) delves into the biosynthesis of niddamycin, specifically identifying and characterizing the polyketide synthase (PKS) genes in Streptomyces caelestis. They discovered large open reading frames (ORFs) encoding the enzymatic activities required for synthesizing this compound's 16-membered lactone ring. This research is fundamental in understanding the genetic and enzymatic mechanisms behind this compound production (Kakavas, Katz, & Stassi, 1997).

2. Interaction with Ribosomes and Antibacterial Activity

Pestka, Nakagawa, and Ōmura (1974) explored how this compound affects ribosomes. Their research showed that this compound binds to Escherichia coli ribosomes, which correlates with its antimicrobial activity. Understanding how this compound interacts with ribosomes provides insight into its potential as an antibacterial agent (Pestka, Nakagawa, & Ōmura, 1974).

Tejedor and Ballesta (1986) further investigated this compound's interaction with ribosomes, revealing that it binds covalently to Escherichia coli ribosomes at high temperatures. This study suggests a unique mechanism of action for this compound, different from other macrolides (Tejedor & Ballesta, 1986).

3. Antibacterial Properties in Dental Applications

Newbrun, Felton, and Bulkacz (1976) focused on the antibacterial properties of this compound against odontopathic organisms. They found that this compound exhibits inhibitory effects on specific dental plaque microorganisms, highlighting its potential application in dental health (Newbrun, Felton, & Bulkacz, 1976).

Mechanism of Action

While the exact mechanism of action for Niddamycin is not specified in the search results, it is likely similar to other macrolide antibiotics. For example, Natamycin, another macrolide antibiotic, inhibits fungal growth by binding to sterols, specifically ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .

Future Directions

While specific future directions for Niddamycin were not found in the search results, there is ongoing research into the development and improvement of macrolide antibiotics . This includes the development of a new chemical platform for the synthesis and discovery of a wide range of diverse macrolide antibiotics .

Properties

IUPAC Name |

[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSANHLOZXYEHCY-UDPMFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20283-69-6 | |

| Record name | Niddamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)

![3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)